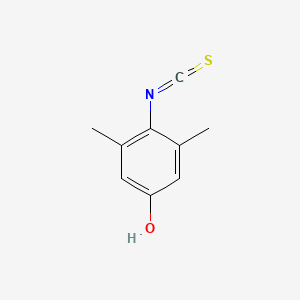

4-Isothiocyanato-3,5-dimethylphenol

説明

Structure

3D Structure

特性

IUPAC Name |

4-isothiocyanato-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUCLBRTBJPLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=C=S)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-00-7 | |

| Record name | 4-Isothiocyanato-3,5-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOTHIOCYANATO-3,5-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV1DQ25VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Isothiocyanato 3,5 Dimethylphenol

Precursor Synthesis and Functionalization Strategies

The synthesis of 4-isothiocyanato-3,5-dimethylphenol fundamentally begins with the preparation and modification of its core phenolic structure. This involves a sequence of reactions to introduce the necessary substituents at specific positions on the aromatic ring.

Bromination of 3,5-Dimethylphenol (B42653) to 4-Bromo-3,5-dimethylphenol (B51444)

The initial step in the synthetic pathway is the regioselective bromination of 3,5-dimethylphenol. As a phenol (B47542), the starting material is highly activated towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles to the ortho and para positions. In the case of 3,5-dimethylphenol, the para position (C4) is sterically accessible and electronically favored, making it the primary site for substitution.

Common brominating agents for such activated rings include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). commonorganicchemistry.com The reaction is typically performed at or below room temperature. For instance, the bromination of structurally similar phenols like 2,6-dimethylphenol (B121312) with PIDA (phenyliodine diacetate) and AlBr₃ has been shown to yield the corresponding 4-bromo derivative. nih.gov The reaction of 3,4-dimethylphenol (B119073) with bromine can result in various products depending on the conditions, including the formation of dienones, which underscores the need for controlled reaction parameters to achieve the desired 4-bromo-3,5-dimethylphenol selectively. rsc.org

Table 1: Reagents for Electrophilic Bromination of Phenols

| Reagent | Description | Typical Conditions |

|---|---|---|

| **Bromine (Br₂) ** | A common and effective reagent for brominating activated aromatic rings. | Often used with a solvent like acetic acid or dichloromethane (B109758) at low temperatures to control reactivity. |

| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, often used when greater selectivity is required. | Typically used with a radical initiator for benzylic bromination, but can be used for aromatic substitution under different conditions. commonorganicchemistry.com |

| PIDA/AlBr₃ | A system that generates a potent electrophilic bromine species in situ for efficient bromination. nih.gov | Reaction can be carried out at room temperature in a solvent like acetonitrile (B52724). nih.gov |

Etherification Pathways from Phenolic Precursors

Once 4-bromo-3,5-dimethylphenol is obtained, the phenolic hydroxyl group can be functionalized through etherification. This transformation is not a direct step towards the final isothiocyanate product but represents a key functionalization strategy for modifying phenolic precursors. A notable method for the etherification of related compounds is the vapor-phase reaction of a 3-alkyl phenol ether with bromine vapor, which has been developed to produce 4-bromo-3-alkyl phenol ethers with reduced dibrominated impurities. google.com This process involves maintaining the mixed vapors at a temperature sufficient to facilitate the conversion, often below 100°C and under reduced pressure. google.com

More generally, the Williamson ether synthesis is a classic and widely applicable method for preparing ethers from phenols. This involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

Introduction of Isothiocyanate Functionality: Reaction Mechanisms

The crucial step in the synthesis is the introduction of the isothiocyanate (–N=C=S) group. This is typically achieved from a primary amine precursor, in this case, 4-amino-3,5-dimethylphenol (B131400). The most common methods involve the use of thiophosgene (B130339) (CSCl₂) or carbon disulfide (CS₂).

The reaction with carbon disulfide is a widely used, albeit less hazardous, alternative to thiophosgene. The general mechanism proceeds in two main stages:

Formation of a Dithiocarbamate (B8719985) Salt: The primary amine attacks the electrophilic carbon of carbon disulfide. In the presence of a base (e.g., triethylamine, sodium hydroxide), the resulting dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt. organic-chemistry.orgnih.gov

Decomposition of the Dithiocarbamate: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide (B99878) (or its equivalent), leading to the formation of the isothiocyanate. nih.gov A variety of reagents can be used for this decomposition, including tosyl chloride, ethyl chloroformate, and various metal salts. organic-chemistry.orgnih.gov

The reaction of the amine with thiophosgene is more direct but involves a highly toxic reagent. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride to yield the isothiocyanate.

Advanced Synthetic Approaches

To improve efficiency, safety, and sustainability, more advanced synthetic methodologies have been developed for the preparation of isothiocyanates.

One-Pot and Multicomponent Reactions

Aqueous Conditions: A facile one-pot process has been developed using aqueous conditions, where the amine reacts with CS₂ and a base, followed by the addition of a desulfurizing agent like cyanuric chloride. nih.gov

NaOH-Promoted Synthesis: A green synthesis uses sodium hydroxide not only as the base for the dithiocarbamate formation but also as the promoting agent for its decomposition, avoiding the need for a separate desulfurizing reagent. tandfonline.comtandfonline.com

Carbon Tetrabromide-Mediated Synthesis: Carbon tetrabromide can be used as a desulfurizing agent in a one-pot procedure to convert amines to isothiocyanates in good yields. researchgate.net

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step. nih.gov While not a direct route to simple aryl isothiocyanates, isocyanides (which can be precursors to isothiocyanates) are key components in these reactions, enabling the synthesis of highly functionalized scaffolds. nih.govrsc.org

Table 2: Comparison of One-Pot Isothiocyanate Synthesis Methods

| Method | Reagents | Key Features |

|---|---|---|

| Aqueous/Cyanuric Acid | Amine, CS₂, Base (e.g., K₂CO₃), Cyanuric Acid | Environmentally friendly solvent (water); suitable for scale-up. nih.gov |

| NaOH-Promoted | Amine, CS₂, NaOH | No additional desulfurizing agent needed; mild, benchtop conditions. tandfonline.comtandfonline.com |

| CBr₄-Mediated | Amine, CS₂, Base (e.g., DBU), CBr₄ | Metal-free process; mild conditions. researchgate.net |

| Tosyl Chloride-Mediated | Amine, CS₂, Base (e.g., Et₃N), Tosyl Chloride | General protocol for both alkyl and aryl amines. organic-chemistry.org |

Catalytic Systems in Isothiocyanate Synthesis

The development of catalytic systems offers milder and more efficient pathways to isothiocyanates.

Metal Catalysis: Transition metal catalysts, such as those based on cobalt(II) and copper(II), can effectively promote the desulfurization of dithiocarbamate salts. nih.gov These methods are advantageous due to the low cost and stability of the catalysts. nih.gov

Photocatalysis: A visible-light-driven photocatalytic method allows for the synthesis of isothiocyanates from primary amines and carbon disulfide under mild, metal-free conditions. organic-chemistry.org

Amine-Catalyzed Sulfurization: An alternative approach involves the sulfurization of isocyanides with elemental sulfur, which can be catalyzed by amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). rsc.org This method is part of a sustainable approach to isothiocyanate synthesis. rsc.org

Derivatization Strategies via the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is a key functional group that readily reacts with nucleophiles, making it a valuable synthon in organic synthesis. This reactivity is central to the derivatization of this compound.

Formation of Thioamides and Thioureas

The reaction of isothiocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of unsymmetrically substituted thioureas. organic-chemistry.orgnih.gov This reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group. organic-chemistry.orgresearchgate.net Similarly, thioamides can be synthesized through various methods, including the reaction of nitriles with a sulfur source or the thionation of amides. organic-chemistry.orgmdpi.com

The synthesis of thiourea (B124793) derivatives from this compound can be achieved by reacting it with a variety of primary and secondary amines. The general reaction involves the addition of the amine to the isothiocyanate functionality, leading to the corresponding N,N'-disubstituted thiourea. The reaction conditions are typically mild, often proceeding at room temperature. nih.gov

Table 1: Examples of Thiourea Synthesis from Isothiocyanates and Amines

| Isothiocyanate Reactant | Amine Reactant | Product | Reaction Conditions | Yield | Reference |

| Phenyl isothiocyanate | Aniline | 1,3-Diphenylthiourea | Mortar-and-pestle grinding, 5-40 min | 89-98% | nih.gov |

| 4-Methoxyaniline | Carbon Disulfide, then another aniline | Non-symmetrical thioureas | Ball milling, 40 min | 87-94% | nih.gov |

| 3,5-Di(trifluoromethyl)phenyl isothiocyanate | 3,5-Di(trifluoromethyl)aniline | Schreiner's catalyst | Liquid-assisted grinding (methanol) | Quantitative | nih.gov |

This table presents examples of thiourea synthesis from various isothiocyanates and amines, illustrating the general applicability of the reaction.

Heterocyclic Ring Formation Involving the Isothiocyanate Group

The isothiocyanate group serves as a valuable precursor for the synthesis of various heterocyclic compounds. chemrxiv.org Allenyl isothiocyanates, for instance, are highly reactive electrophiles that can be used to prepare substituted thiazoles by reacting them with different nucleophiles. qucosa.de The formation of these heterocyclic rings often involves intramolecular cyclization reactions. nih.govnih.gov For example, the reaction of isothiocyanates with certain reagents can lead to the formation of 2-imino-1,3,4-oxadiazolines through a sequential cyclization and rearrangement process. Furthermore, isothiocyanates can act as a sulfur source in copper(I)-catalyzed reactions to form sulfur-bridged dimers of imidazopyridines. researchgate.net The construction of heterocyclic rings like dihydropyridines can be achieved through cycloaddition reactions of 1,2,4-triazines with various compounds, where the resulting products can further react to form pyridines. thieme.com

Derivatization Strategies via the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) of this compound offers another avenue for derivatization, allowing for modifications that can alter the molecule's physical and chemical properties.

O-Alkylation and Esterification Reactions

The phenolic hydroxyl group can undergo O-alkylation to form ethers or esterification to form esters. These reactions are standard transformations in organic synthesis. Esterification of a similar compound, 3,5-dimethyl-1-phenylpyrazol-4-ylacetic acid, has been reported, indicating the feasibility of such reactions on phenolic compounds. researchgate.net The choice of alkylating or acylating agent and the reaction conditions will determine the final product.

Mannich Base Formation with Phenolic Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction results in the aminomethylation of the active hydrogen compound, producing a "Mannich base." wikipedia.org In the case of phenolic compounds, the reaction typically occurs at the ortho or para position to the hydroxyl group. nih.gov For this compound, the Mannich reaction would likely introduce an aminomethyl group at one of the ortho positions (2 or 6) on the aromatic ring. The reaction mechanism starts with the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and reacts with the electron-rich phenol. wikipedia.orgyoutube.com A variety of amines can be used in the Mannich reaction, leading to a diverse range of Mannich bases. nih.gov These Mannich bases can be further modified; for instance, they can be converted to hydroxymethyl or methoxymethyl derivatives. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in Laboratory Scale

The efficiency of synthesizing isothiocyanates, the precursors to many of the derivatives discussed, can be significantly influenced by the reaction conditions. The synthesis of isothiocyanates from primary amines often involves the use of carbon disulfide and a desulfurating agent. nih.govnih.gov Optimization studies have shown that the choice of solvent, base, and desulfurating agent can have a substantial impact on the reaction yield. For example, performing the reaction in aqueous media with specific reagents has been shown to produce high yields of isothiocyanates. nih.gov Microwave-assisted synthesis has also been explored as a method to improve yields and reduce reaction times. nih.gov

Table 2: Optimization of Isothiocyanate Synthesis

| Amine Substrate | Desulfurating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Aniline | TCT | CH2Cl2/H2O | K2CO3 | 0 | 98 | nih.gov |

| 4-Chloroaniline | TCT | CH2Cl2/H2O | K2CO3 | 40 | 95 | nih.gov |

| Generic Amine | DMT/NMM/TsO- | Aqueous | Et3N | 90 | 89 | nih.gov |

| Generic Amine | DMT/NMM/TsO- | Microwave | - | - | 92 | nih.gov |

This table summarizes the results of optimization studies for the synthesis of isothiocyanates from various amines, highlighting the impact of different reagents and conditions on the yield. TCT = Trichloroisocyanuric acid; DMT/NMM/TsO- = a specific desulfurating reagent.

Spectroscopic and Structural Elucidation in Chemical Research

Advanced Spectroscopic Characterization

Spectroscopic techniques are instrumental in determining the molecular structure of 4-Isothiocyanato-3,5-dimethylphenol. By analyzing the interaction of the molecule with electromagnetic radiation, specific features such as the connectivity of atoms and the types of functional groups present can be deduced.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, a detailed analysis can be inferred from its precursor, 3,5-dimethylphenol (B42653), and related isothiocyanate-containing compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The introduction of the isothiocyanate group at the 4-position will influence the chemical shifts of the aromatic protons compared to the 3,5-dimethylphenol precursor.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will feature signals for the methyl carbons, the aromatic carbons, and the distinct carbon of the isothiocyanate group. The chemical shift of the isothiocyanate carbon is a key diagnostic peak.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of 3,5-dimethylphenol and related phenyl isothiocyanates.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H | ~6.8 - 7.2 | - |

| -CH₃ | ~2.2 - 2.4 | ~18 - 22 |

| -OH | Variable, broad | - |

| Ar-C-OH | - | ~155 - 158 |

| Ar-C-CH₃ | - | ~138 - 142 |

| Ar-C-H | - | ~115 - 125 |

| Ar-C-NCS | - | ~125 - 135 |

| -N=C=S | - | ~130 - 140 |

Mass Spectrometry (MS) for Molecular Formula Determination (e.g., HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₉NOS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. esschemco.comhmdb.ca The calculated molecular weight is 179.24 g/mol . hmdb.ca The mass spectrum would also show characteristic fragmentation patterns, including the loss of the isothiocyanate group or cleavage of the methyl groups, which can further support the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit key absorption bands that confirm its structure. Data from related compounds such as 3,5-dimethylphenyl isothiocyanate and 3,5-dimethylphenol can be used to predict the spectrum. nist.govchemicalbook.com

A strong and broad absorption band characteristic of the isothiocyanate (-N=C=S) group is expected in the range of 2000-2200 cm⁻¹. The phenolic hydroxyl (-OH) group will show a broad absorption band around 3200-3600 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound Predicted values are based on the analysis of related phenolic and isothiocyanate compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| N=C=S Stretch (Isothiocyanate) | 2000 - 2200 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenol) | 1150 - 1250 | Strong |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for the separation and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. Several chemical suppliers report the purity of this compound to be 100% as determined by HPLC. esschemco.com The method typically involves a reversed-phase column (such as a C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution. The compound is detected using a UV detector, as the aromatic ring and isothiocyanate group are chromophores. The presence of a single, sharp peak in the chromatogram is indicative of a high-purity sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Compound and Analogues

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its application is crucial in the structural elucidation of novel compounds and the analysis of complex mixtures. In the context of this compound, GC-MS provides the means to determine its purity, identify related impurities, and study its fragmentation patterns, which are essential for confirming its molecular structure. The technique is also invaluable for analyzing its analogues, such as other aromatic isothiocyanates and substituted phenols.

The process involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium or nitrogen, transports the vaporized sample through a heated capillary column. scispace.com The column's stationary phase separates the sample's components based on their differing physicochemical properties, such as boiling point and polarity. Compounds elute from the column at different times, known as retention times, which serve as a primary identifier. Upon exiting the GC, the separated components enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), causing the molecules to fragment into characteristic, predictable patterns. orientjchem.org The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that acts as a molecular fingerprint.

For phenolic compounds like this compound, derivatization is often employed prior to GC-MS analysis. The polar hydroxyl (-OH) group can interact with the stationary phase, leading to poor peak shape and reduced volatility. Converting the phenol (B47542) to a less polar ether, such as a trimethylsilyl (B98337) (TMS) derivative, mitigates these issues and improves chromatographic performance. nist.gov

Detailed Research Findings

While specific GC-MS studies on this compound are not prevalent in public literature, its analysis can be reliably predicted based on extensive research on its structural analogues: aromatic isothiocyanates and dimethylphenols.

Analysis of Isothiocyanate Analogues: Research on isothiocyanates (ITCs), particularly those derived from natural sources like Brassicaceae vegetables, provides a solid foundation for analytical methodology. mdpi.comnih.gov Studies frequently use capillary columns such as DB-5 or Restek Rtx-5MS (5% phenyl-methylpolysiloxane), which are suitable for separating a wide range of semi-volatile compounds. scispace.commdpi.com Temperature programming is critical; a typical method starts at a low initial oven temperature (e.g., 35-50°C) to prevent thermal degradation of the heat-labile isothiocyanate group, followed by a gradual ramp to a higher final temperature (e.g., 280°C) to elute all components. scispace.commdpi.com

The mass spectra of aromatic isothiocyanates are characterized by the fragmentation of the isothiocyanate moiety (-N=C=S) and cleavages associated with the aromatic ring and its substituents.

Analysis of Dimethylphenol Analogues: The NIST Mass Spectrometry Data Center provides reference spectra for dimethylphenol isomers, such as 2,4-dimethylphenol (B51704) and the TMS derivative of 2,3-dimethylphenol. nist.govnist.gov The fragmentation of dimethylphenols under electron ionization is dominated by the loss of a methyl group (CH₃), resulting in a stable hydroxytropylium ion or a related structure. The molecular ion peak is typically prominent. nist.gov

Predicted GC-MS Analysis of this compound: Based on the principles of mass spectrometry and data from its analogues, the electron ionization mass spectrum of this compound would be expected to exhibit a distinct molecular ion peak. The primary fragmentation pathways would likely involve:

Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the aromatic ring to form a highly stable cation ([M-15]⁺). This is a characteristic fragmentation for alkyl-substituted aromatic compounds. youtube.com

Tropylium (B1234903) Ion Formation: Rearrangement and cleavage of the alkyl-substituted benzene (B151609) ring can lead to the formation of the characteristic tropylium ion (C₇H₇⁺) at m/z 91, or substituted versions thereof. youtube.comyoutube.com

Cleavage of the Isothiocyanate Group: Fragmentation involving the -NCS group.

The following tables summarize typical GC-MS parameters for analogous compounds and the predicted mass spectral data for this compound.

Table 1: Typical GC-MS Parameters for Analysis of Analogous Compounds

| Parameter | Typical Conditions for Isothiocyanates scispace.commdpi.com | Typical Conditions for Phenols/Aromatics scispace.com |

|---|---|---|

| GC Column | DB-5, Rtx-5MS (30 m x 0.25 mm, 0.25 µm film) | DB-5 or similar (30 m x 0.32 mm, 0.25 µm film) |

| Carrier Gas | Helium | Helium |

| Injection Mode | Splitless or Split | Split/Splitless |

| Injector Temperature | 210 - 250°C | 250°C |

| Oven Program | Initial 35-50°C (hold 2-5 min), ramp 5-8°C/min to 210-280°C (hold 10 min) | Initial 50°C (hold 2 min), ramp 5°C/min to 280°C |

| MS Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |

| MS Source Temperature | 150 - 230°C | 150 - 240°C |

Table 2: Predicted Mass Spectral Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 179 | [C₉H₉NOS]⁺• | Molecular Ion (M⁺•) |

| 164 | [C₈H₆NOS]⁺ | Loss of a methyl radical (•CH₃) |

| 121 | [C₈H₉O]⁺ | Loss of the isothiocyanate group (•NCS) |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion through rearrangement and cleavage |

Computational and Theoretical Investigations of 4 Isothiocyanato 3,5 Dimethylphenol

Quantum Mechanical Studies

Quantum mechanical methods are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These calculations provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties. For 4-Isothiocyanato-3,5-dimethylphenol, DFT calculations would typically be employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In a hypothetical DFT study on this compound, the isothiocyanate group (-NCS) and the hydroxyl group (-OH) on the phenyl ring would be of particular interest as they are the primary sites for chemical reactions.

Illustrative DFT Data for a Phenolic Isothiocyanate Compound:

| Parameter | Illustrative Value | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Suggests the molecule's overall reactivity. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity. |

Note: The data in this table is illustrative and based on typical values for similar compounds. It is not based on actual calculations for this compound.

The three-dimensional shape of a molecule is critical to its function. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. This is particularly important for the rotational freedom around the C-N bond of the isothiocyanate group and the C-O bond of the hydroxyl group.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of the molecule over time in different environments, such as in a solvent or interacting with a biological target. MD simulations would provide insights into the flexibility of the molecule and the accessible conformations, which is crucial for understanding its interactions with other molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the sulfur and nitrogen atoms of the isothiocyanate group, indicating these are sites for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction.

Molecular Docking and Ligand-Target Interactions Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target.

In a hypothetical molecular docking study, this compound could be docked into the active site of a relevant enzyme or receptor. The results would provide a docking score, indicating the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the phenyl ring could engage in hydrophobic and pi-stacking interactions.

Illustrative Molecular Docking Results:

| Parameter | Illustrative Value/Description | Significance for this compound |

| Docking Score | -8.2 kcal/mol | A lower score indicates a stronger predicted binding affinity. |

| Key Interactions | Hydrogen bond with SER234, hydrophobic interaction with LEU112 | Identifies the specific amino acid residues involved in binding. |

Note: The data in this table is illustrative and not based on actual docking studies of this compound.

Exploration of Biological Activities and Underlying Molecular Mechanisms

Research on Cellular Responses and Signaling Pathways

Antimicrobial Research: Mechanisms of Action

Inhibition of Bacterial Viability

Numerous studies have demonstrated the ability of ITCs to inhibit the growth of a wide range of bacteria, including the common pathogens Staphylococcus aureus and Escherichia coli. For instance, phenyl isothiocyanate (PITC) has been shown to possess antibacterial effects against both of these bacteria. mdpi.com The minimum inhibitory concentration (MIC) of PITC was determined to be 1000 µg/mL for both E. coli and S. aureus. mdpi.com Similarly, phenethyl isothiocyanate (PEITC) has been reported to have inhibitory effects on various bacteria, including S. aureus and E. coli. drugbank.com These findings suggest that aromatic ITCs, a category that includes 4-Isothiocyanato-3,5-dimethylphenol, are effective in crossing bacterial membrane structures to exert their antimicrobial activity. nih.gov

Disruption of Bacterial Cell Membranes

A primary mechanism by which ITCs are thought to exert their antibacterial effects is through the disruption of bacterial cell membranes. Research on PITC has shown that it causes changes in the membrane properties of both E. coli and S. aureus, leading to decreased negative surface charge, increased surface hydrophilicity, and ultimately, cellular disruption and loss of membrane integrity. mdpi.com This disruption of the cell membrane leads to the leakage of essential intracellular components, culminating in cell death. mdpi.com Electron microscopy studies of bacteria treated with isothiocyanate-containing extracts have revealed modifications to the bacterial surface, including the formation of holes and progressive structural disorganization of the cytoplasm. esschemco.com

Inhibition of Essential Metabolic Pathways in Microorganisms

Beyond direct membrane damage, ITCs can also interfere with essential metabolic pathways within microorganisms. For example, benzyl (B1604629) isothiocyanate (BITC) has been found to trigger pathways leading to heat shock, oxidative stress, protein aggregation, and the dysfunction of energy metabolism in bacteria. esschemco.com Other ITCs have been shown to induce the stringent response in bacteria, a global stress regulatory system that affects major cellular processes, including the synthesis of nucleic acids. researchgate.netsigmaaldrich.com This multifaceted approach, targeting both structural integrity and metabolic function, underscores the potent antimicrobial nature of the isothiocyanate class of compounds.

Anti-inflammatory Research: Mechanisms of Action

The anti-inflammatory properties of isothiocyanates are well-established, with compounds like sulforaphane (B1684495) being extensively studied for their ability to modulate inflammatory responses. While specific data for this compound is unavailable, the mechanisms of related ITCs offer valuable insights.

Modulation of Inflammatory Responses

Isothiocyanates can modulate inflammatory responses through various mechanisms. Sulforaphane, for example, has been shown to reduce the production of reactive oxygen species (ROS) and inflammatory cytokines. nih.gov It can also modulate key signaling pathways involved in inflammation, such as the Nrf2 and NF-κB pathways. nih.gov The activation of the Nrf2 pathway by ITCs is a critical component of their antioxidant and anti-inflammatory effects. mdpi.com

Enzyme Interaction and Modulation Studies

The electrophilic nature of the isothiocyanate group (–N=C=S) allows these compounds to readily react with and modulate the function of various enzymes. As previously mentioned, ITCs are known to inhibit the activity of COX enzymes. nih.gov This interaction is a critical aspect of their anti-inflammatory properties. The ability of different ITCs to inhibit COX can vary significantly based on their specific chemical structure, indicating that slight modifications to the molecule can have a substantial impact on its inhibitory potential. nih.gov The study of how this compound might interact with and modulate key enzymes remains an area ripe for future investigation.

Investigation of Molecular Targets and Binding Interactions

Understanding the specific molecular targets and the nature of the binding interactions is key to elucidating the compound's biological effects.

The binding sites for this compound can be inferred from the known interactions of its constituent functional groups.

Carbonic Anhydrase: The primary binding site is the enzyme's active site cavity. Specifically, the hydroxyl group of the phenol (B47542) moiety binds to the catalytic Zn(II) ion, displacing or interacting with the zinc-bound water molecule. unifi.itscispace.com

TRP Channels: For TRPA1, the binding sites are specific cysteine and lysine (B10760008) residues located on the channel protein. mdpi.com The electrophilic nature of the isothiocyanate group makes it reactive towards these nucleophilic amino acid side chains. For TRPV1, however, the interaction site for the related AITC is believed to be the non-covalent capsaicin (B1668287) binding pocket. nih.govresearchgate.net

The formation of the ligand-target complex varies depending on the target enzyme or receptor.

With Carbonic Anhydrase: The interaction of the phenolic portion of the molecule with the zinc ion is a key feature of the complex formation. unifi.it The potential for the isothiocyanate group to form a covalent bond with nearby residues could result in a highly stable, potentially irreversible enzyme-inhibitor complex. nih.gov

With TRP Channels: In the case of TRPA1 activation by related isothiocyanates, the ligand-target complex is characterized by a covalent bond between the isothiocyanate and the channel protein. mdpi.com This covalent adduction results in a durable modification of the channel. In contrast, the interaction between AITC and TRPV1 is described as a reversible, non-covalent binding, leading to a transient ligand-receptor complex that can dissociate. nih.govresearchgate.net

Applications in Chemical Biology and Materials Science Research

Scaffold for Novel Compound Libraries in Drug Discovery Research

In drug discovery, the creation of compound libraries with diverse chemical structures is essential for identifying new therapeutic agents. nih.govchemscene.com A scaffold is a core molecular structure upon which a variety of chemical modifications can be made to generate a library of related compounds. The bifunctional nature of 4-isothiocyanato-3,5-dimethylphenol, with its reactive isothiocyanate group and modifiable phenolic hydroxyl group, makes it a potentially valuable scaffold for combinatorial chemistry. rsc.org

The general strategy for using a scaffold to build a compound library involves:

Scaffold Synthesis: Preparation of the core molecule, in this case, this compound.

Diversification: Reacting the functional groups of the scaffold with a variety of building blocks. For example, the isothiocyanate group can react with a library of amines to form thioureas, while the hydroxyl group can be etherified or esterified with a range of substituents.

Screening: Testing the resulting library of compounds for biological activity against a specific target.

While there are no specific reports of large-scale compound libraries built upon the this compound scaffold, its precursor, 4-amino-3,5-dimethylphenol (B131400), is a known metabolite of the drug lidocaine (B1675312) and is used as a building block in the synthesis of other compounds, highlighting the pharmaceutical relevance of this chemical space. nih.gov The exploration of this scaffold in drug discovery could lead to the identification of novel bioactive molecules. nih.gov

Advanced Materials Research and Derivatization for Specific Research Functions

The isothiocyanate and phenol (B47542) groups of this compound also lend themselves to applications in materials science. Isocyanates, a related functional group, are key components in the synthesis of polyurethanes. wikipedia.org While isothiocyanates have different reactivity, they can also be used to form polymers and modify material surfaces.

Potential applications in advanced materials research include:

Polymer Synthesis: The isothiocyanate group can participate in polymerization reactions to create novel polymers with specific properties. The phenolic hydroxyl group can also be used as a reactive site for polymerization or for cross-linking polymer chains. acs.orggoogle.com

Surface Modification: The reactivity of the isothiocyanate group can be exploited to graft these molecules onto the surface of materials, thereby altering their surface properties, such as hydrophobicity, biocompatibility, or reactivity.

Functional Materials: Derivatization of the phenol group could lead to materials with specific functions, such as sensory capabilities or catalytic activity. For example, the precursor 4-amino-3,5-dimethylphenol has been investigated for its potential in developing electrochemical sensors.

Although specific research on the use of this compound in advanced materials is not currently available, its chemical structure suggests a range of possibilities for the development of new functional materials.

Environmental Research and Ecotoxicological Considerations

Environmental Occurrence and Distribution of Related Phenolic Compounds

Phenolic compounds, a broad class of chemicals characterized by a hydroxyl group attached to an aromatic ring, are widespread in the environment. nih.govbibliotekanauki.pl They originate from both natural and anthropogenic sources. nih.gov Natural sources include the decomposition of plant matter, with phenolics comprising a significant portion of plant dry mass. nih.gov Anthropogenic sources are diverse and include industrial and municipal wastewater discharges, agricultural runoff containing pesticides, and emissions from manufacturing processes for products like disinfectants, plastics, and pharmaceuticals. researchgate.netmdpi.comnih.govresearchgate.net

Dimethylphenols, which share a structural similarity with 4-isothiocyanato-3,5-dimethylphenol, have been identified as constituents of some plants, such as tea, tobacco, and certain conifers. epa.gov They are also found in petroleum fractions and coal tars, indicating potential for release into the environment from both point and non-point sources. epa.gov The disposal of industrial wastes and runoff from asphalt (B605645) are significant pathways for the entry of dimethylphenols into aquatic systems. epa.gov

The distribution of phenolic compounds in the environment is influenced by their physical and chemical properties. nih.gov They can exist in a dissolved form in water, be reversibly sorbed to soil particles, or become part of complex polymers like humic substances. nih.govresearchgate.net Their solubility in water allows for transport through surface and groundwater, while their potential to bind to sediments can lead to their accumulation in aquatic ecosystems. nih.govbibliotekanauki.pl Consequently, phenolic compounds have been detected in surface water, wastewater, riverine and marine sediments, and even in drinking water. bibliotekanauki.plnih.gov

Abiotic and Biotic Transformation Pathways in Environmental Systems

Once released into the environment, phenolic compounds and isothiocyanates undergo various transformation processes that determine their persistence and fate. These transformations can be categorized as either abiotic (non-biological) or biotic (mediated by living organisms).

Abiotic Transformations: Abiotic processes that can transform phenolic compounds include oxidative polymerization, ring cleavage, decarboxylation, and dealkylation, often catalyzed by inorganic soil constituents. taylorfrancis.com For instance, 2,4-dimethylphenol (B51704) can be oxidized to form pseudoquinone, although the conditions for this reaction are not typically found in the environment. epa.gov Isothiocyanates can also undergo abiotic transformations. For example, aliphatic isothiocyanates can act as Michael-type acceptors and react with thiols. nih.gov The photolysis of methyl isothiocyanate in the gas phase is another example of an abiotic degradation pathway. researchgate.net

Biotic Transformations: Microorganisms play a crucial role in the breakdown of phenolic compounds in soil and water. nih.govresearchgate.net Bacteria, in particular, have been shown to degrade various dimethylphenol isomers. nih.gov The degradation pathways often involve the activity of enzymes like catechol 2,3-dioxygenase and p-cresol (B1678582) methylhydroxylase, which can be induced by the presence of dimethylphenols. nih.gov However, the biodegradation of some dimethylphenols can lead to the formation of dead-end products, such as 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid from 2,4- and 3,4-dimethylphenol (B119073), respectively. nih.gov The presence of one phenolic compound can also influence the degradation of another in a mixture. nih.gov For example, the accumulation of an intermediate from 3,4-dimethylphenol degradation can repress the consumption of phenol (B47542). nih.gov

Isothiocyanates are also subject to biotic transformations. Methyl isothiocyanate, for example, is not readily mineralized by activated sludge but is converted into several metabolites, including 1,3-dimethylthiourea and methylamine. researchgate.net The ability of microorganisms to degrade these compounds is a key factor in their environmental persistence.

Ecotoxicological Research in Aquatic Environments

The presence of phenolic compounds in aquatic environments raises concerns about their potential toxicity to aquatic organisms. nih.gov Due to their toxic potential, several phenolic compounds, including certain chlorophenols and nitrophenols, are classified as priority pollutants. researchgate.net

Research on the ecotoxicity of dimethylphenols provides insights into the potential effects of structurally related compounds. Acute toxicity data for 2,4-dimethylphenol in freshwater aquatic life show effects at concentrations as low as 2,120 µg/L. epa.gov

Interactive Data Table: Acute Toxicity of 2,4-Dimethylphenol to Freshwater Species

| Species | Test Method | LC50/EC50 (µg/L) | Reference |

| Cladoceran, Daphnia magna | Static, Unmeasured | 2,120 | U.S. EPA, 1978 epa.gov |

| Fathead minnow, Pimephales promelas (juvenile) | Flow-through, Measured | 16,750 | Phipps, et al. Manuscript epa.gov |

| Bluegill, Lepomis macrochirus | Static, Unmeasured | 7,750 | U.S. EPA, 1978 epa.gov |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of a test population.

The bioconcentration factor for 2,4-dimethylphenol in bluegill has been measured at 150, with a short half-life of less than one day, suggesting a low likelihood of residue problems. epa.gov However, the lack of chronic toxicity data for sensitive freshwater invertebrates highlights an area for further research. epa.gov

The toxicity of isothiocyanates in aquatic environments has also been studied. Aliphatic isothiocyanates have been shown to be toxic, with their mechanism of action believed to involve reaction with cellular thiols. nih.gov

The evaluation of industrial effluents containing phenolic compounds has demonstrated the importance of ecotoxicological testing to predict the impact on receiving waters. nih.gov Such studies often employ a battery of tests using different organisms, such as Daphnia magna, Artemia salina, and Vibrio fischeri, to assess acute toxicity. nih.gov

Analytical Methodologies for Environmental Monitoring and Detection of Related Compounds

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of phenolic compounds in the environment. rsc.orgnih.gov Various techniques have been developed for their determination in water and other environmental matrices. rsc.orgmdpi.com

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC): HPLC with various detectors, such as diode array detection (DAD) or mass spectrometry (MS), is a widely used technique for the simultaneous determination of multiple phenolic compounds in water samples. nih.govmdpi.com Sample preparation often involves a pre-concentration step like solid-phase extraction (SPE) to achieve the low detection limits required for environmental monitoring. nih.govmdpi.com

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS) or other detectors like flame ionization (FID) or electron capture (ECD), is another powerful tool for analyzing phenolic compounds. mdpi.com This method may require a derivatization step to increase the volatility of the analytes. mdpi.com

Three-Dimensional Fluorescence Spectroscopy: This technique offers a rapid and effective method for real-time monitoring of phenols in aquatic environments. rsc.org However, the overlapping spectra of similar phenolic structures can present a challenge, which can be addressed using mathematical algorithms like parallel factor analysis (PARAFAC). rsc.org

Colorimetric Methods: A classic approach involves steam distillation followed by a colorimetric reaction with 4-aminoantipyrine. velp.com

The choice of analytical method depends on factors such as the specific compounds of interest, the sample matrix, and the required sensitivity. The development of new and improved methods, including advanced optical sensors, continues to be an active area of research aimed at providing faster, easier-to-use, and more reliable tools for environmental monitoring. mdpi.comresearchgate.net

Future Research Directions for 4 Isothiocyanato 3,5 Dimethylphenol

Targeted Synthesis of Novel Analogues with Enhanced Specificity

The future of 4-Isothiocyanato-3,5-dimethylphenol research is intrinsically linked to the creative and strategic synthesis of new analogues. The existing scaffold provides a versatile platform for structural modifications aimed at enhancing biological specificity and potency.

Future synthetic endeavors should focus on a variety of chemical transformations. General methods for synthesizing isothiocyanates often begin with the corresponding primary amine. chemrxiv.org For instance, the reaction of an amine with carbon disulfide and a desulfurizing agent can yield the isothiocyanate. nih.gov Building upon this, a library of analogues of this compound could be generated by modifying the substituents on the aromatic ring or by altering the linker between the phenyl ring and the isothiocyanate group.

Structure-activity relationship (SAR) studies on other isothiocyanates have demonstrated that both lipophilicity and the electronic nature of the substituents can significantly influence biological activity. nih.govresearchgate.net For example, in a series of arylalkyl isothiocyanates, increasing the alkyl chain length was found to enhance inhibitory activity against certain enzymes. nih.gov Therefore, a systematic exploration of analogues with varying alkyl and aryl substitutions on the phenolic oxygen or at other positions of the benzene (B151609) ring of this compound is a logical next step. The goal of these synthetic efforts would be to develop compounds with improved targeting of specific cellular components, thereby minimizing off-target effects.

Deeper Mechanistic Elucidation of Biological Activities

While the general mechanisms of action for many isothiocyanates are understood to involve processes like the induction of apoptosis and the modulation of xenobiotic-metabolizing enzymes, the specific molecular targets and pathways affected by this compound remain largely unexplored. nih.gov Future research must delve into the intricate details of how this compound exerts its biological effects.

Key areas of investigation should include its interaction with key cellular signaling pathways. Isothiocyanates are known to influence pathways regulated by transcription factors such as Nrf2, which is involved in the antioxidant response, and NF-κB, a key player in inflammation. Determining the precise effect of this compound on these and other critical signaling cascades is paramount.

Furthermore, identifying the direct molecular targets of this compound is a crucial objective. This can be achieved through a combination of biochemical assays, affinity chromatography, and proteomic approaches. Understanding which proteins or enzymes this compound binds to and how it modulates their function will provide invaluable insights into its mechanism of action and guide the rational design of more effective analogues.

Advanced Computational Modeling for Predictive Research

The integration of advanced computational modeling will be instrumental in accelerating the research and development of this compound and its derivatives. In silico techniques can provide predictive insights into the properties and biological activities of novel compounds, thereby streamlining the experimental process.

Quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the structural features of a series of this compound analogues with their observed biological activities. mdpi.com By developing robust QSAR models, researchers can predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular docking simulations can be used to predict the binding modes of this compound and its analogues within the active sites of specific protein targets. This information can elucidate the molecular basis of their activity and guide the design of new derivatives with improved binding affinity and selectivity. For instance, understanding the key interactions within a target's binding pocket can inform the strategic placement of functional groups on the this compound scaffold to enhance binding.

Exploration of New Research Applications Beyond Current Scope

While the initial focus of isothiocyanate research has been heavily concentrated on their potential as chemopreventive agents, the unique structural attributes of this compound may open doors to a broader range of therapeutic applications. nih.gov Future investigations should not be confined to a single disease area but should explore the compound's potential in diverse research fields.

Given the established anti-inflammatory and antioxidant properties of many isothiocyanates, exploring the efficacy of this compound in models of inflammatory diseases, such as arthritis or inflammatory bowel disease, is a promising avenue. Similarly, its potential as a neuroprotective agent in the context of neurodegenerative diseases warrants investigation.

Furthermore, the isothiocyanate functional group is known to react with a variety of nucleophiles, suggesting that this compound could be utilized as a chemical probe to study biological systems or as a building block in the synthesis of more complex bioactive molecules. Its potential as a lead compound for the development of new antimicrobial or antiviral agents should also be considered. The exploration of these new research applications will ensure that the full therapeutic potential of this intriguing molecule is realized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Isothiocyanato-3,5-dimethylphenol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves introducing the isothiocyanate group to 3,5-dimethylphenol. Thiophosgene (CSCl₂) or thiocyanate precursors under anhydrous conditions are common reagents. Key steps include:

- Temperature control (0–6°C) to minimize side reactions like hydrolysis .

- Use of HPLC or GC-MS to monitor reaction progress and purity (>98% purity achievable with gradient elution) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Structural Elucidation :

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for isothiocyanate proximity) .

- IR Spectroscopy : Detect N=C=S stretching (~2050 cm⁻¹) .

Q. How can researchers design experiments to minimize byproduct formation during synthesis?

- Approach :

- Use blocking groups (e.g., methoxy) to direct regioselectivity during functionalization .

- Implement response surface methodology (RSM) to model interactions between variables like temperature and catalyst loading .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

- Methodology :

- Quantum Chemical Calculations : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the isothiocyanate group .

- Reaction Path Sampling : Identify intermediates and transition states for nucleophilic additions (e.g., with amines) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Analysis :

- Pharmacokinetics : Assess bioavailability using LC-MS/MS to measure plasma concentrations in animal models .

- Metabolite Profiling : Identify active/inactive metabolites via high-resolution mass spectrometry (HRMS) .

Q. How can researchers address challenges in isolating reactive intermediates during synthesis?

- Solutions :

- Cryogenic Trapping : Perform reactions at –78°C (dry ice/acetone) to stabilize intermediates .

- In Situ Monitoring : Use Raman spectroscopy or real-time NMR to track transient species .

Data Contradiction and Optimization

Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH) with LC-MS degradation profiling .

- Apply multivariate analysis to correlate degradation pathways with pH and solvent polarity .

Q. What experimental frameworks validate the compound’s mechanism of action in biological systems?

- Approach :

- Pathway Inhibition Assays : Use Wnt/β-catenin reporter cell lines (e.g., HEK293 TCF/LEF-luc) to quantify signaling suppression .

- CRISPR-Cas9 Knockout Models : Confirm target specificity by deleting putative binding proteins .

Methodological Tables

Table 1 : Factorial Design for Synthesis Optimization

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 0 | 25 |

| Catalyst (mol%) | 0.5 | 2.0 |

| Solvent | Dichloromethane | Toluene |

| Response : Yield (%) and Purity (GC-MS area%) . |

Table 2 : Key Spectral Data for Characterization

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.3 (s, 6H, CH₃), δ 7.1 (s, 2H, Ar-H) | |

| IR | 2050 cm⁻¹ (N=C=S), 3350 cm⁻¹ (OH) | |

| HRMS | [M+H]⁺ calc. 211.0743, found 211.0745 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。